tert-Butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate
Description
tert-Butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the piperidin-4-yl position and a but-3-yn-1-yl substituent at the piperidine nitrogen. This compound belongs to a class of intermediates widely used in medicinal chemistry for drug discovery, particularly in the synthesis of α-adrenergic receptor antagonists, kinase inhibitors, and other bioactive molecules. The Boc group serves as a protective moiety for amines, enabling selective functionalization of the piperidine ring during multi-step syntheses. The but-3-yn-1-yl substituent introduces an alkyne functional group, which may confer unique reactivity (e.g., click chemistry applications) or influence pharmacokinetic properties such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
tert-butyl N-(1-but-3-ynylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCGCJQZOZARRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Competing Elimination Pathways
Under strongly basic conditions, the alkylation of piperidin-4-ylcarbamate may undergo β-hydride elimination, forming undesired alkenes. This side reaction is mitigated by using cesium carbonate instead of stronger bases like sodium hydride.
Boc Group Stability
The Boc carbamate remains stable under neutral to mildly acidic conditions but degrades in the presence of trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Post-alkylation deprotection requires careful pH control to prevent decomposition.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise temperature control during exothermic alkylation steps, minimizing byproduct formation. Solvent recovery systems for DMF or THF reduce environmental impact and operational costs.
Emerging Methodologies
Recent advances include photoinduced C–H functionalization, which directly introduces alkynes to the piperidine ring without pre-functionalized reagents. A reported protocol uses iridium photocatalysts and but-3-yne under blue LED irradiation, achieving 50–60% yields in preliminary trials .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable building block in organic chemistry.
Biological Studies
Research indicates that tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate can be utilized in biological studies to explore its interactions with specific molecular targets. The piperidine structure is often associated with biological activity, including enzyme inhibition and receptor modulation .
Pharmaceutical Development
The compound's unique properties make it a candidate for drug development, particularly in designing new therapeutic agents targeting neurological disorders or other diseases where piperidine derivatives have shown efficacy .
Case Study 1: Antimicrobial Activity
A study demonstrated that related compounds exhibit significant antimicrobial activity while showing selectivity towards mammalian cells, indicating potential for therapeutic applications without harmful effects on human tissues. This suggests that this compound may also possess similar properties, warranting further investigation into its antimicrobial efficacy .
Case Study 2: Mechanistic Studies
Research has explored the mechanism of action for similar compounds, revealing that their interaction with biological pathways can lead to modulation of cellular processes such as apoptosis and cell proliferation. Such insights into mechanistic pathways could be crucial for understanding the potential therapeutic roles of this compound .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the structural and functional attributes of tert-Butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate , we compare it with analogous tert-butyl carbamate derivatives bearing diverse substituents on the piperidine ring. Key differences in pharmacological activity, synthetic accessibility, and physicochemical properties are highlighted below.
Structural and Functional Comparison
Pharmacological Activity
- Alkyne vs. Aryl Substituents: The but-3-yn-1-yl group in the target compound contrasts with aryl/heteroaryl substituents (e.g., 4-cyanopyridin-2-yl , indol-3-ylmethyl ). Aryl groups often enhance target binding via hydrophobic or π-π interactions, whereas alkynes enable bioorthogonal modifications. For instance, analogs with trifluoroethoxy phenoxy groups () exhibit α1A/α1D-adrenergic receptor antagonism, suggesting that substituent polarity and size critically modulate receptor selectivity .
- Electron-Withdrawing Groups : The methylsulfonyl derivative (CAS 287953-38-2 ) demonstrates improved metabolic stability due to reduced susceptibility to oxidative degradation, a feature absent in the alkyne-containing target compound.
Biological Activity
Tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 250.34 g/mol
- CAS Number : 2031258-61-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neuropharmacology. The piperidine ring and the butynyl substituent are crucial for its binding affinity and selectivity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase, which is significant in neurodegenerative diseases such as Alzheimer's.
- Antioxidant Activity : Preliminary studies suggest that it may reduce oxidative stress by scavenging free radicals.
- Neuroprotective Effects : It has been observed to protect neuronal cells from apoptosis induced by toxic agents.
Biological Activity Data
Study 1: Neuroprotective Effects Against Amyloid Beta
In vitro studies demonstrated that this compound could protect astrocytes from amyloid beta-induced toxicity. When administered alongside amyloid beta, cell viability improved significantly compared to controls treated with amyloid beta alone.
Study 2: Antioxidant Properties
Research indicated that the compound reduced oxidative stress markers in neuronal cells. This suggests its potential application in treating oxidative stress-related diseases.
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 4-N-Boc-aminopiperidine and but-3-yn-1-yl derivatives . Key steps include:
- Condensation : Reacting the piperidine scaffold with but-3-yn-1-yl halides or aldehydes in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
- Protection/Deprotection : The Boc (tert-butoxycarbonyl) group is introduced or removed using trifluoroacetic acid (TFA) or HCl in dioxane, depending on the stage .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Q. How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for the Boc group appear as a singlet at ~1.4 ppm (9H). Piperidine protons resonate between 2.5–3.5 ppm, while the but-3-yn-1-yl group shows distinctive alkynyl signals at ~2.0–2.2 ppm (CH₂) and 1.8 ppm (terminal alkyne) .
- ¹³C NMR : The carbonyl carbon (Boc group) appears at ~155 ppm, and alkyne carbons at ~70–85 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₃N₂O₂: 263.1756) .
Q. What purification strategies are effective for removing byproducts in the final synthesis step?
Methodological Answer:
- Byproduct Identification : Use TLC or HPLC to detect impurities (e.g., unreacted starting materials or de-Boc derivatives) .
- Optimized Chromatography : Adjust solvent polarity (e.g., DCM/methanol gradients) or employ reverse-phase HPLC for polar byproducts .
- Crystallization : Utilize tert-butyl methyl ether (MTBE) or hexane/ethyl acetate mixtures for recrystallization .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the piperidine ring influence reaction yields?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., nitrobenzyl groups) at the 1-position of piperidine reduce reaction rates due to hindered access to the nitrogen lone pair. This is observed in lower yields (e.g., 60–70% vs. 85–90% for less bulky analogs) .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) decrease nucleophilicity of the piperidine nitrogen, slowing alkylation steps. Use activating agents like Hünig’s base (DIPEA) to mitigate this .
- Case Study : Compare yields for 1-(but-3-yn-1-yl) vs. 1-(3-nitrobenzyl) derivatives to quantify substituent impact .
Q. How can contradictions in biological activity data be resolved when testing analogs of this compound?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability assays) .
- Structural Analysis : Perform X-ray crystallography or molecular docking to confirm binding modes. For example, the alkyne group may interact with hydrophobic pockets in target proteins, while the Boc group modulates solubility .
- Meta-Analysis : Compare published data on similar piperidine-carbamates to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET Modeling : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (∼2.5), solubility (∼0.1 mg/mL), and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. The Boc group may reduce oxidation rates compared to free amines .
- MD Simulations : Assess conformational flexibility of the piperidine ring in aqueous vs. lipid bilayer environments to inform formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
